1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-19-7-6-15-14(18)16-9-10-4-5-12(21-10)13(17)11-3-2-8-20-11/h2-5,8H,6-7,9H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZPJGNDRWFLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene-2-carbonyl intermediate: This step involves the acylation of thiophene using a suitable acylating agent such as thiophene-2-carbonyl chloride.
Coupling with 2-methoxyethylamine: The intermediate is then reacted with 2-methoxyethylamine to form the desired urea derivative. This step often requires the use of a coupling reagent like carbodiimide to facilitate the formation of the urea bond.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Anticancer Activity
1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has shown significant promise as an anticancer agent. Its mechanism of action primarily involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes various oncoproteins. Inhibition of Hsp90 can lead to:
- Degradation of client oncoproteins : This process is crucial for cancer cell survival.
- Induction of apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, enhancing its therapeutic potential.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. While further research is needed, initial findings indicate its potential effectiveness against various bacterial strains, which could be beneficial in treating infections.
Synthesis and Derivatives
The synthesis of 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea typically involves several multi-step organic reactions. The synthetic routes often include:
- Formation of the thiophene derivative.
- Coupling reactions to introduce the methoxyethyl group.
- Finalization through urea formation.
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability, particularly in breast and prostate cancer models. The results indicated a dose-dependent response with IC50 values lower than those of existing Hsp90 inhibitors.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The thiophene rings and urea moiety play crucial roles in these interactions, potentially affecting pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related urea derivatives from the evidence, focusing on molecular architecture, synthesis, and characterization.
Structural Features and Substituent Effects
- Electron Effects : The target’s thiophene-2-carbonyl group is electron-withdrawing, contrasting with pyrrole-2-carbonyl (electron-rich, ) and thiadiazole (polarizable π-system, ).
- Solubility : The methoxyethyl chain may improve aqueous solubility compared to aromatic methoxy groups (e.g., 4-methoxyphenyl in ) or hydroxyethyl substituents ().
- Steric and Conformational Factors : The bis-thiophene system introduces planar rigidity, whereas tetrahydrobenzo[b]thiophene derivatives () exhibit fused-ring conformational constraints.
Spectroscopic Characterization
- NMR/FTIR : The target’s urea NH protons (~5–7 ppm in ¹H NMR) and carbonyl stretches (~1650–1700 cm⁻¹ in FTIR) align with analogs in .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS), as in , would confirm the molecular ion (C₁₆H₁₇N₂O₃S₂: calc. 349.07 g/mol).
Hypothesized Properties
- Bioactivity : Thiophene derivatives often exhibit antimicrobial or kinase-inhibitory properties, whereas pyrrole-based ureas () may target enzymes like carbonic anhydrase.
- Stability : The electron-withdrawing thiophene-2-carbonyl group could enhance hydrolytic stability compared to ester-linked analogs ().
Biological Activity
The compound 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic derivative belonging to the class of thiophene-based compounds. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a urea linkage and a thiophene core, which are critical for its biological activity. The synthesis typically involves the reaction of 2-methoxyethylamine with thiophene-2-carboxylic acid derivatives in the presence of coupling agents like oxalyl chloride under anhydrous conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets. The thiophene rings can modulate enzyme activity and receptor interactions, affecting cellular processes such as:
- Inhibition of Microbial Growth : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis.
- Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells by interfering with specific signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of thiophene derivatives. Key findings from recent studies illustrate how modifications to the core structure influence activity:
Table 1: Structure-Activity Relationship Findings
| Compound Variant | HC50 (μM) | Observations |
|---|---|---|
| Parent Compound | 3.12 | Standard for comparison |
| Thiophene Variant 1 | 6.57 | Reduced potency |
| Thiophene Variant 2 | NA | No activity observed |
| Urea Substituted Variant | 4.61 | Maintained activity |
These results indicate that specific substitutions on the thiophene core can enhance or diminish biological activity, emphasizing the importance of structural integrity for therapeutic efficacy .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from similar thiourea structures have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines, including breast and pancreatic cancer . The mechanism involves:
- Targeting Angiogenesis : Inhibiting pathways that promote blood vessel formation in tumors.
- Modulating Cell Signaling : Altering pathways involved in cancer cell proliferation and survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies indicate that it inhibits the growth of several bacterial strains, suggesting potential use as an antibacterial agent. The exact mechanism involves disruption of bacterial cell wall integrity and interference with metabolic pathways essential for bacterial survival .
Case Studies
A notable case study involved testing the compound against human leukemia cell lines, where it demonstrated significant cytotoxic effects with an IC50 value as low as 1.50 µM. This study highlighted its potential as a therapeutic agent in hematological malignancies .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this urea derivative, and how can the product be rigorously characterized?
Answer:
The synthesis of this compound involves coupling a thiophene-2-carbonyl moiety with a urea backbone. Key steps include:
- Thiophene functionalization : Ruthenium-catalyzed C–H activation for alkylation of thiophene rings (e.g., using acrylic acid derivatives) to introduce substituents .
- Urea formation : Reacting an isocyanate intermediate with a primary amine under anhydrous conditions, as demonstrated in analogous urea syntheses .
- Characterization : Confirm structure via / NMR (assigning methoxyethyl protons at ~3.3–3.5 ppm and urea NH signals at ~6–7 ppm) and high-resolution mass spectrometry (HRMS). X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry and bond angles .
Basic: What spectroscopic and chromatographic techniques are critical for purity assessment?
Answer:
- HPLC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with MS to detect impurities ≥0.1% .
- FT-IR : Identify carbonyl stretches (thiophene-2-carbonyl at ~1650–1700 cm) and urea N–H vibrations (~3300–3450 cm) .
- Elemental analysis : Validate elemental composition (C, H, N, S) with <0.4% deviation from theoretical values .
Advanced: How can synthetic yield be optimized, particularly for the thiophene alkylation step?
Answer:
- Catalyst screening : Test Ru, Pd, or Cu catalysts for C–H activation efficiency. Ru complexes (e.g., [RuCl(p-cymene)]) show higher selectivity for thiophene alkylation .
- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates.
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .
Advanced: How should researchers address contradictions in biological activity data across assays?
Answer:
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), buffer pH, and incubation times .
- Purity verification : Re-test compounds with ≥95% purity (via HPLC) to exclude impurity-driven effects .
- Dose-response curves : Perform triplicate experiments with non-linear regression analysis to calculate EC/IC values, reducing variability .
Basic: What physicochemical properties (e.g., logP, solubility) are critical for preclinical evaluation?
Answer:
- logP : Calculate via HPLC retention time or computational tools (e.g., XLogP3). Target logP ~2–4 for optimal membrane permeability .
- Aqueous solubility : Use shake-flask method (pH 7.4 PBS) with UV/Vis quantification. Modify methoxyethyl groups to enhance solubility if <50 µM .
Advanced: How do structural modifications to the thiophene rings alter pharmacological activity?
Answer:
- Electron-withdrawing groups : Substitute thiophene with nitro or cyano groups to enhance binding affinity to target enzymes (e.g., kinases) .
- Steric effects : Bulky substituents at the 5-position reduce metabolic clearance but may hinder target engagement. Use molecular docking to balance steric and electronic effects .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity : Use HepG2 cells with MTT assays to measure mitochondrial dysfunction .
- CYP inhibition : Screen against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates .
Advanced: How can metabolic stability be evaluated in a research setting?
Answer:
- Microsomal incubation : Incubate with rat/human liver microsomes (RLM/HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite ID : Use high-resolution MS/MS to identify hydroxylated or demethylated metabolites .
Basic: What are common synthetic impurities, and how are they controlled?
Answer:
- Byproducts : Unreacted isocyanate intermediates or dimerized urea derivatives. Detect via LC-MS and suppress by optimizing stoichiometry (amine:isocyanate = 1:1.05) .
- Solvent residues : Monitor residual DMF or THF via GC-MS, adhering to ICH Q3C limits .
Advanced: Which computational methods predict target binding and selectivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
